molecular formula C17H20N2 B1265493 1-benzhydryl-N-methylazetidin-3-amine CAS No. 69159-49-5

1-benzhydryl-N-methylazetidin-3-amine

Cat. No. B1265493
CAS RN: 69159-49-5
M. Wt: 252.35 g/mol
InChI Key: FQFKVNTZBGKHLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, including the formation of key intermediates such as azetidin-3-ols through regio- and stereoselective alkylation. For example, the synthesis of 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols demonstrated the complexity and precision required in synthesizing azetidine derivatives (Salgado et al., 2002).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and Density Functional Theory (DFT) calculations, plays a crucial role in understanding the conformation and reactivity of compounds. The crystal structure and DFT studies of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, provided insights into the molecular conformation, hydrogen bonding, and electronic structure properties (Murugavel et al., 2014).

Chemical Reactions and Properties

Benzhydryl amines participate in various chemical reactions, contributing to their versatility in synthesis and applications. The review on benzhydryl amines highlighted their synthesis and biological perspectives, indicating their potential in medicinal chemistry (Roy & Panda, 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for the practical application and handling of chemical compounds. While specific data on 1-benzhydryl-N-methylazetidin-3-amine is not available, related studies on benzhydryl compounds and azetidines offer a foundation for predicting its physical characteristics.

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and functional group transformations, is crucial for the development of new compounds and their applications. The catalytic oxidative carbonylation study provides an example of how amines can be transformed into valuable chemical entities, showcasing the chemical versatility of nitrogen-containing compounds (Mancuso et al., 2015).

Scientific Research Applications

Nucleophilic Reactivity Studies

1-Benzhydryl-N-methylazetidin-3-amine, as part of tertiary amines, has been studied for its nucleophilic reactivities. These studies involve kinetics and reaction mechanisms with benzhydrylium ions, contributing to understanding nucleophilicity scales in organic chemistry (Ammer et al., 2010).

Reactivity in Reductive and Oxidative Cleavages

Research on reductive cleavage and oxidative cleavage reactions involving compounds similar to 1-benzhydryl-N-methylazetidin-3-amine has revealed unexpected products, contributing to insights on reaction mechanisms and product formation in organic synthesis (Singh & Luntha, 2011).

Catalytic Applications in Synthesis

This compound is involved in Ni-catalyzed reductive coupling processes. These processes enable the synthesis of tertiary benzhydryl amines, demonstrating the compound's role in facilitating complex organic syntheses and pharmaceutical applications (Heinz et al., 2018).

Structural and Theoretical Studies

1-Benzhydryl-N-methylazetidin-3-amine has been a subject of structural characterization and theoretical studies, including X-ray diffraction and Density Functional Theory (DFT) calculations. These studies enhance the understanding of molecular structures and electronic properties relevant in materials science and pharmacology (Murugavel et al., 2014).

Antimicrobial Activity Research

This compound has been investigated for its potential antimicrobial activities. Synthesis of derivatives and subsequent evaluation of their antimicrobial properties have implications in the development of new drugs and treatment strategies (Kumar & Karvekar, 2010).

Photochemistry and Photobase Generators

Research in photochemistry has explored tertiary amine photobase generators, which include derivatives of benzhydrylamine. This research is relevant for applications in materials science and photolithography processes (Jensen & Hanson, 2002).

properties

IUPAC Name

1-benzhydryl-N-methylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-18-16-12-19(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-18H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFKVNTZBGKHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50988869
Record name 1-(Diphenylmethyl)-N-methylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzhydryl-N-methylazetidin-3-amine

CAS RN

69159-49-5
Record name 3-Azetidinamine, 1-(diphenylmethyl)-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069159495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Diphenylmethyl)-N-methylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Benzhydryl-3-(methylamino)azetidine was prepared under the conditions of Example 9, but starting with 50 g of 1-benzhydryl-3-(methanesulphonyloxy)-azetidine and 48.9 g of methylamine in 250 cm3 of methanol. 27 g of 1-benzhydryl-3-(methylamino)azetidine are obtained in the form of a colorless solid, melting point 75° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
48.9 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 1-benzhydryl-azetidin-3-ol (15 g, 62.7 mmol) in pyridine (60 mL) was cooled to 0° C., treated with mesyl chloride (6.3 mL, 81 mmol) and stirred at room temperature for 3 hours. The mixture was partitioned between ether (300 mL) and H2O (150 mL). The ether layer was washed with H2O, washed with brine, dried (MgSO4), filtered and concentrated to provide a greenish solid. The solid (23.3 g) was mixed with methyl amine (40% in H2O, 90 mL) in DMF (60 mL), heated at 85° C. for 48 hours, cooled to room temperature, and partitioned between H2O (200 mL) and EtOAc (400 mL). The aqueous was extracted with additional EtOAc. The combined organics were extracted twice with 2 N HCl (200 mL). The combined 2M HCl layers were basified with NaOH (50%) and extracted with diethyl ether. The ether layer was washed with brine, dried (MgSO4), filtered, concentrated under reduced pressure and purified on a silica gel column eluting with NH4OH/MeOH/CH2Cl2 (0.4/4/96) to provide the title compound. NMR (CDCl3): δ 2.26 (s, 3H), 2.83 (t, J=6 Hz, 2H), 3.33 (m, 1H), 3.46 (t, J=6 Hz, 2H), 7.15-7.20 (m, 2H), 7.24-7.29 (m, 4H), 7.36-7.4 (m, 4H). MS (DCI-NH3) m/z 254 (M+H)+.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
23.3 g
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of methanesulfonic acid 1-benzhydryl-azetidin-3-yl ester (commercial, 40 g, 126 mmol) in i-PrOH (440 mL) was added methylamine (41% in water, 320 mL). The mixture was heated in a 1.6 L-Parr reactor for 3.5 h at 75° C. (1.5-2 bar). After cooling to rt the solution was concentrated, diluted with water and extracted with DCM. The combined org. phases were washed with brine, dried over MgSO4 and concentrated. The residue was suspended in TBME (150 mL) and treated with AcOH (7.28 mL, 126 mmol). The mixture was stirred for 1 h at rt and the resulting crystals were filtered, washed with TBME and dried under HV to afford the title intermediate as its AcOH salt (15.07 g, 38%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step One
Quantity
440 mL
Type
solvent
Reaction Step One
Name
Quantity
7.28 mL
Type
reactant
Reaction Step Two

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